
2-Methyl-6-(1H-pyrazol-5-yl)aniline
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Overview
Description
2-Methyl-6-(1H-pyrazol-5-yl)aniline is a heterocyclic compound that features both an aniline and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline typically involves the formation of the pyrazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This intermediate can then be further reacted with aniline derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-6-(1H-pyrazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-pyrazol-3-yl)aniline
- 2-Methyl-4-(1H-pyrazol-5-yl)aniline
- 2-Methyl-6-(1H-pyrazol-3-yl)aniline
Uniqueness
2-Methyl-6-(1H-pyrazol-5-yl)aniline is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(10(7)11)9-5-6-12-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
GYTCGCWYQAKETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=NN2)N |
Origin of Product |
United States |
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